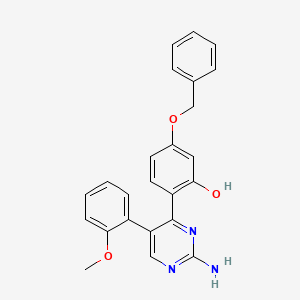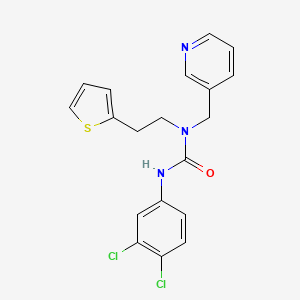
3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPU-1 and has been found to possess unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
DPU-1 works by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting this protein, DPU-1 can prevent cancer cells from proliferating and spreading.
Biochemical and Physiological Effects:
Studies have shown that DPU-1 can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. DPU-1 has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DPU-1 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. However, there are also some limitations to its use. DPU-1 has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on DPU-1. One area of interest is exploring its potential as a cancer treatment. Further studies can investigate the efficacy of DPU-1 in treating different types of cancer and in combination with other cancer treatments. Another area of interest is exploring the anti-inflammatory properties of DPU-1 and its potential use in treating inflammatory diseases. Additionally, further research can investigate the mechanism of action of DPU-1 and its interactions with other proteins in the body.
合成方法
The synthesis of DPU-1 involves the reaction of 3,4-dichlorobenzylamine with pyridine-3-carboxaldehyde and 2-(thiophen-2-yl)ethyl isocyanate. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
DPU-1 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DPU-1 can inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-17-6-5-15(11-18(17)21)23-19(25)24(9-7-16-4-2-10-26-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPXPBCMJQJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)

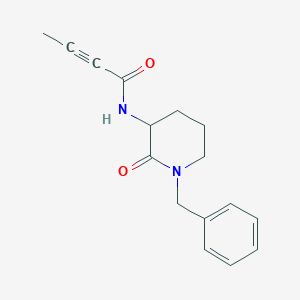
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)

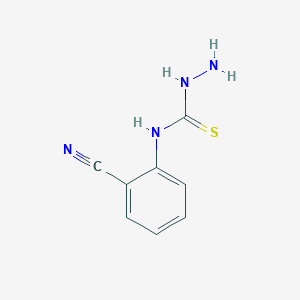
![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)
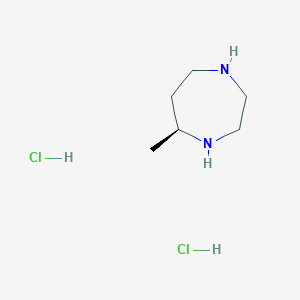
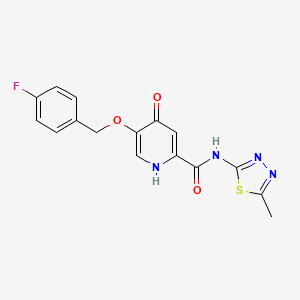
![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)
